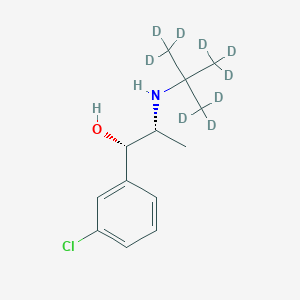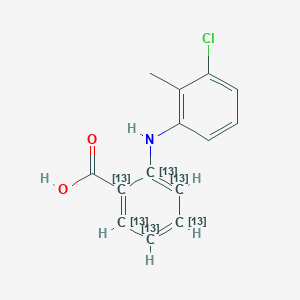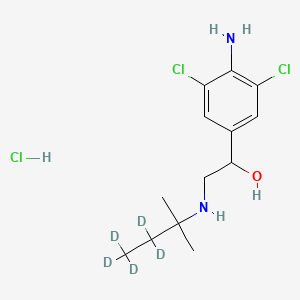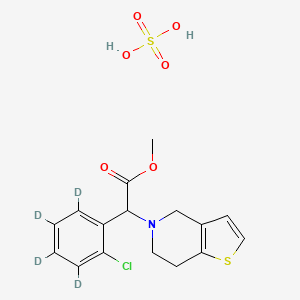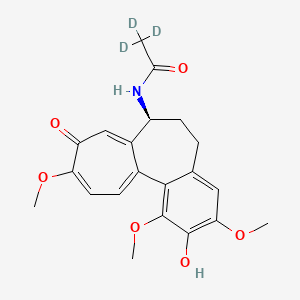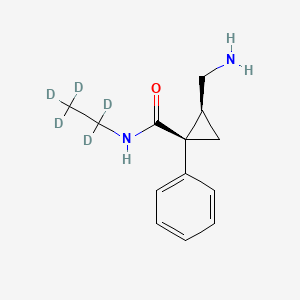
N-Desethyl Milnacipran-d5
Overview
Description
N-Desethyl Milnacipran-d5 is a deuterated analog of N-Desethyl Milnacipran, which is a metabolite of Milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .
Preparation Methods
The synthesis of N-Desethyl Milnacipran-d5 can be achieved through organic synthetic chemical methods. The specific preparation method involves the deuteration of N-Desethyl Milnacipran, where five hydrogen atoms are replaced by deuterium. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with scaled-up reaction conditions and purification processes.
Chemical Reactions Analysis
N-Desethyl Milnacipran-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-Desethyl Milnacipran-d5 is primarily used in scientific research due to its stable isotope labeling properties. It is particularly valuable in the field of proteomics, where it is used as an internal standard for mass spectrometry analysis. This allows for the accurate quantification of proteins and peptides in complex biological samples. Additionally, it can be used in pharmacokinetic studies to track the metabolism and distribution of Milnacipran in the body .
Mechanism of Action
The mechanism of action of N-Desethyl Milnacipran-d5 is similar to that of Milnacipran. Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain perception. By blocking their reuptake, Milnacipran increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The deuterated form, this compound, is used primarily for research purposes and does not have a direct therapeutic effect .
Comparison with Similar Compounds
N-Desethyl Milnacipran-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
N-Desethyl Milnacipran: The non-deuterated form, which is a metabolite of Milnacipran.
Milnacipran: The parent compound, used as an SNRI for the treatment of fibromyalgia and major depressive disorder.
Levomilnacipran: An enantiomer of Milnacipran, which is also used as an SNRI
The deuterium labeling in this compound provides enhanced stability and allows for its use as an internal standard in mass spectrometry, making it particularly valuable in scientific research.
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-WXLZTCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675794 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-30-7 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


